(2S)-5-amino-2-[[(2S)-2,5-diaminopentanoyl]amino]pentanoic acid;hydrobromide
CAS No.:
Cat. No.: VC13520560
Molecular Formula: C10H23BrN4O3
Molecular Weight: 327.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H23BrN4O3 |
|---|---|
| Molecular Weight | 327.22 g/mol |
| IUPAC Name | (2S)-5-amino-2-[[(2S)-2,5-diaminopentanoyl]amino]pentanoic acid;hydrobromide |
| Standard InChI | InChI=1S/C10H22N4O3.BrH/c11-5-1-3-7(13)9(15)14-8(10(16)17)4-2-6-12;/h7-8H,1-6,11-13H2,(H,14,15)(H,16,17);1H/t7-,8-;/m0./s1 |
| Standard InChI Key | RHBXASCDCJFVFG-WSZWBAFRSA-N |
| Isomeric SMILES | C(C[C@@H](C(=O)N[C@@H](CCCN)C(=O)O)N)CN.Br |
| SMILES | C(CC(C(=O)NC(CCCN)C(=O)O)N)CN.Br |
| Canonical SMILES | C(CC(C(=O)NC(CCCN)C(=O)O)N)CN.Br |
Introduction
Molecular Architecture and Stereochemical Configuration
Structural Composition
The compound is a dipeptide derivative comprising two modified amino acid residues: a central (2S)-2,5-diaminopentanoyl group linked to a (2S)-5-aminopentanoic acid backbone, with a hydrobromide counterion. Its molecular formula, C₁₀H₂₃BrN₄O₃, reflects the incorporation of bromine from the hydrobromide salt and multiple nitrogen centers from the diamino functionalities.
The stereochemistry at the second carbon (C2) in both the main chain and the side chain is specified as S-configuration, critical for its potential interactions with biological targets. This chirality aligns with naturally occurring amino acids, suggesting possible compatibility with enzymatic systems or receptor binding sites .
Comparative Analysis with Related Compounds
Synthesis and Characterization
Synthetic Methodology
The synthesis typically employs peptide coupling reactions, utilizing agents such as HOBt (Hydroxybenzotriazole) or EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate amide bond formation between the carboxyl and amine groups. Key steps include:
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Protection of amine groups: Boc or Fmoc groups prevent unwanted side reactions .
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Coupling: Activation of the carboxyl group for nucleophilic attack by the diamino side chain.
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Deprotection and salt formation: Acidic cleavage of protective groups followed by bromide ion incorporation.
Analytical Characterization
FTIR spectroscopy confirms amide bond formation via characteristic N-H stretching (3300 cm⁻¹) and C=O vibrations (1650–1700 cm⁻¹). ¹H NMR reveals proton environments:
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δ 1.2–1.8 ppm: Methylene protons in the pentanoyl chain
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δ 3.0–3.5 ppm: α-protons adjacent to amine groups
Mass spectrometry (ESI-MS) identifies the molecular ion peak at m/z 327.22, consistent with the molecular weight.
Physicochemical Properties
The hydrobromide salt enhances aqueous solubility compared to the free base, a trait advantageous for in vitro assays. The compound’s isoelectric point (pI) is projected near 9.5 due to multiple basic amine groups, influencing its behavior in electrophoretic separations .
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